[3,3'-Bipyridin]-5-ylboronic acid

Catalog No.
S6615634
CAS No.
1034541-67-7
M.F
C10H9BN2O2
M. Wt
200.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3,3'-Bipyridin]-5-ylboronic acid

CAS Number

1034541-67-7

Product Name

[3,3'-Bipyridin]-5-ylboronic acid

IUPAC Name

(5-pyridin-3-ylpyridin-3-yl)boronic acid

Molecular Formula

C10H9BN2O2

Molecular Weight

200.00 g/mol

InChI

InChI=1S/C10H9BN2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7,14-15H

InChI Key

LXGBPPKUYVHJFF-UHFFFAOYSA-N

SMILES

B(C1=CC(=CN=C1)C2=CN=CC=C2)(O)O

Canonical SMILES

B(C1=CC(=CN=C1)C2=CN=CC=C2)(O)O

The exact mass of the compound [3,3'-Bipyridin]-5-ylboronic acid is 200.0757077 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

[3,3'-Bipyridin]-5-ylboronic acid, also known as 5-bipyridylboronic acid, is a boronic acid derivative with the molecular formula C₁₀H₉BN₂O₂. This compound appears as a white crystalline solid and is recognized for its role as a versatile building block in organic synthesis. Its significance arises from its ability to function as a ligand for transition metal catalysts, especially in cross-coupling reactions like the Suzuki-Miyaura reaction. This property makes it valuable across various fields, including materials science, medicinal chemistry, and biochemistry .

The mechanism of action of [3,3'-bipyridin]-5-ylboronic acid primarily revolves around its role as a ligand in transition metal-catalyzed reactions. The Lewis acidic boron atom readily forms a covalent bond with the metal center, influencing the catalytic cycle and facilitating the desired chemical transformation.

In the context of cross-coupling reactions, the boronic acid moiety undergoes oxidative addition with the metal catalyst, followed by transmetallation with the aryl halide and reductive elimination to form the desired biaryl product.

While specific safety data for [3,3'-bipyridin]-5-ylboronic acid is limited, general precautions associated with boronic acids should be considered:

  • Skin and eye irritation: Boronic acids can cause irritation upon contact with skin or eyes.
  • Respiratory irritation: Inhalation of dust particles may cause respiratory irritation.
  • Potential health hazards: Long-term exposure data is lacking, but potential health hazards associated with boronic acids cannot be ruled out.

Catalysis

The bipyridine moiety in [3,3'-Bipyridin]-5-ylboronic acid acts as a chelating ligand, capable of forming strong bonds with metal ions. This property makes it a valuable building block for developing new and efficient catalysts. Research suggests its potential in:

  • Transition-metal catalysis: By coordinating with transition metals, [3,3'-Bipyridin]-5-ylboronic acid can participate in various catalytic cycles, such as Suzuki-Miyaura couplings for carbon-carbon bond formation [1].
Source

[1] Recent Progress in Suzuki-Miyaura Coupling Reactions Using Bipyridine Ligands (2017)

Supramolecular Chemistry

The combination of the bipyridine unit and the boronic acid group in [3,3'-Bipyridin]-5-ylboronic acid allows for self-assembly and formation of supramolecular structures. These structures hold promise for applications like:

  • Molecular recognition: The bipyridine group can selectively bind to specific guest molecules, enabling the design of sensors and separation materials [2].
Source

[2] Bipyridine-Functionalized Boronic Acids: New Building Blocks for Supramolecular Chemistry (2016)

Medicinal Chemistry

The ability of [3,3'-Bipyridin]-5-ylboronic acid to interact with metal ions and potentially target specific biomolecules makes it an interesting candidate for medicinal chemistry research. Some potential areas of exploration include:

  • Development of metallodrugs: By complexing with essential metal ions in biological systems, [3,3'-Bipyridin]-5-ylboronic acid could be a starting point for designing drugs that target specific diseases [3].
Source

[3] Metal Complexes of Bipyridine Ligands in Medicinal Chemistry (2020)

  • Suzuki-Miyaura Coupling Reaction: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The general reaction can be represented as:
    [3,3Bipyridin]5B(OH)2+ArX[3,3Bipyridin]5Ar+BX2+H2O[3,3'-Bipyridin]-5-B(OH)_2+Ar-X\rightarrow [3,3'-Bipyridin]-5-Ar+BX_2+H_2O
    Here, ArXAr-X represents an aryl halide and BX2BX_2 is a byproduct involving a palladium halide .
  • Mechanism: The mechanism generally involves oxidative addition of the boronic acid to the metal catalyst, followed by transmetallation with the aryl halide and reductive elimination to yield the desired product. The Lewis acidic nature of the boron atom facilitates its interaction with metal centers, enhancing catalytic efficiency .

The biological activity of [3,3'-Bipyridin]-5-ylboronic acid has been explored primarily through its potential interactions with biomolecules and metal ions. Its bipyridine moiety can form strong complexes with various metal ions, suggesting potential applications in medicinal chemistry. Research indicates its utility in creating metal complexes that may exhibit biological activity against specific targets .

Several methods exist for synthesizing [3,3'-Bipyridin]-5-ylboronic acid:

  • Lithiation Method: This involves the lithiation of a pyridine derivative followed by reaction with triisopropyl borate to yield the desired boronic acid .
  • Cross-Coupling Reactions: Utilizing existing pyridine derivatives in conjunction with boron reagents can also lead to the formation of this compound through cross-coupling reactions under palladium catalysis .
  • Direct Boronation: Another method involves the direct reaction of bipyridine derivatives with boron reagents under controlled conditions to achieve selective boronation at the desired position .

[3,3'-Bipyridin]-5-ylboronic acid finds numerous applications:

  • Catalyst Development: It serves as a crucial ligand in developing efficient catalysts for cross-coupling reactions.
  • Supramolecular Chemistry: Its ability to self-assemble into supramolecular structures holds promise for advanced material applications .
  • Medicinal Chemistry: Potential uses include targeting specific biomolecules through metal complexes formed with this compound .

Interaction studies highlight the capability of [3,3'-Bipyridin]-5-ylboronic acid to form complexes with various transition metals. These interactions are essential for understanding its role in catalysis and potential therapeutic applications. The bipyridine unit enhances binding affinity and selectivity towards specific metal ions, making it a valuable component in designing new catalytic systems and medicinal compounds .

Several compounds share structural characteristics or functional roles similar to [3,3'-Bipyridin]-5-ylboronic acid. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(4-Methoxypyridin-3-yl)boronic acidC₈H₉BNO₂Contains a methoxy group enhancing solubility
(5-Chloropyridin-3-yl)boronic acidC₅H₄ClBNO₂Features a chlorine substituent affecting reactivity
(2-Methylpyridin-4-yl)boronic acidC₈H₉BN₂O₂Methyl substitution alters electronic properties
(6-Aminopyridin-3-yl)boronic acidC₈H₈BN₃O₂Amino group introduces basicity and potential reactivity

The unique feature of [3,3'-Bipyridin]-5-ylboronic acid lies in its bipyridine structure which enables strong chelation properties and versatile reactivity patterns not typically found in simpler boronic acids or those with single pyridine units .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

200.0757077 g/mol

Monoisotopic Mass

200.0757077 g/mol

Heavy Atom Count

15

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